

# Bamifylline Hydrochloride and its Metabolites: A Technical Overview

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## Compound of Interest

Compound Name: Bamifylline hydrochloride

Cat. No.: B1630439

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bamifylline hydrochloride** is a methylxanthine derivative used in the management of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD). Unlike theophylline, which is distinct from theophylline due to bisubstitution, bamifylline exhibits a unique pharmacological profile characterized by a dual mechanism of action and a favorable safety profile. This guide provides an in-depth overview of **bamifylline hydrochloride** and its metabolites, focusing on its mechanism of action, pharmacokinetics, metabolic pathways, and clinical applications.

## Physicochemical Properties

**Bamifylline hydrochloride** is a white to almost white crystalline powder.[3] It is freely soluble in methanol and water, and slightly soluble in acetone.[4]

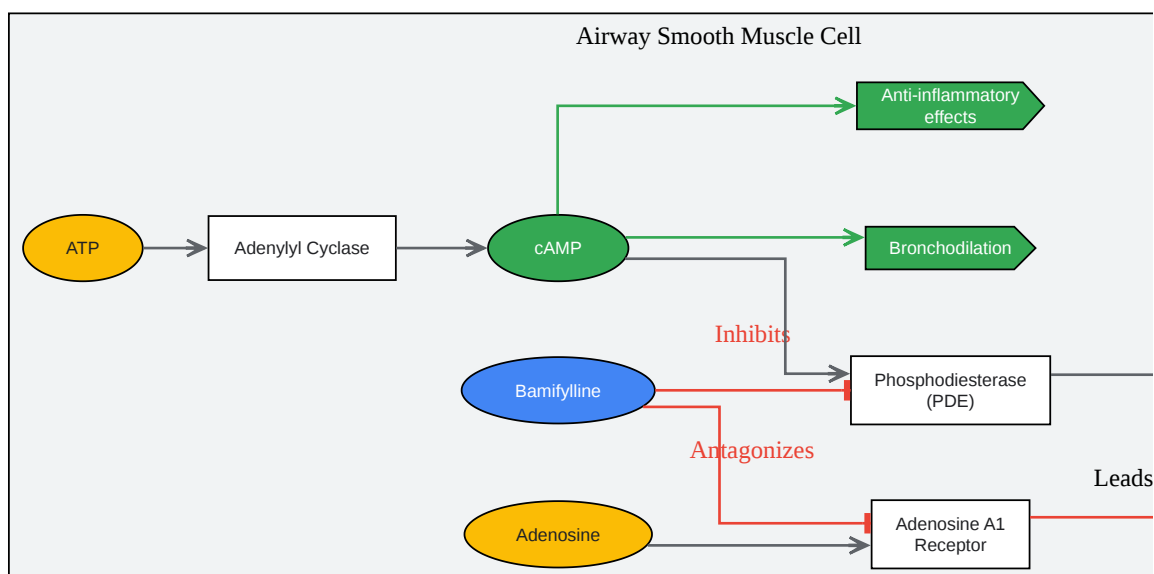
Property	Value
Molecular Formula	C <sub>20</sub> H <sub>27</sub> N <sub>5</sub> O <sub>3</sub> · HCl[5]
IUPAC Name	8-benzyl-7-[2-[ethyl(2-Hydroxyethyl) amino]ethyl]-1, 3-dimethylxanthine hydrochloride
Molecular Weight	421.92 g/mol [5]
CAS Number	20684-06-4[5]
Melting Point	184°C to 188°C[3]

## Mechanism of Action

**Bamifylline hydrochloride** exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.

- Adenosine A1 Receptor Antagonism:** Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[3][6] Adenosine, upon binding to its A1 receptor, promotes bronchoconstriction. By blocking these receptors, bamifylline promotes bronchodilation.[7]
- Phosphodiesterase (PDE) Inhibition:** Bamifylline is a non-selective PDE inhibitor, with a notable effect on PDE4.[1][2] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, bamifylline increases intracellular cAMP levels.[1][2] Elevated cAMP leads to the relaxation of bronchial smooth muscle. Furthermore, increased cAMP has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators.[1][2]

This dual mechanism of action contributes to its efficacy in managing obstructive airway diseases.

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Bamifylline's dual mechanism of action.

## Pharmacokinetics and Metabolism

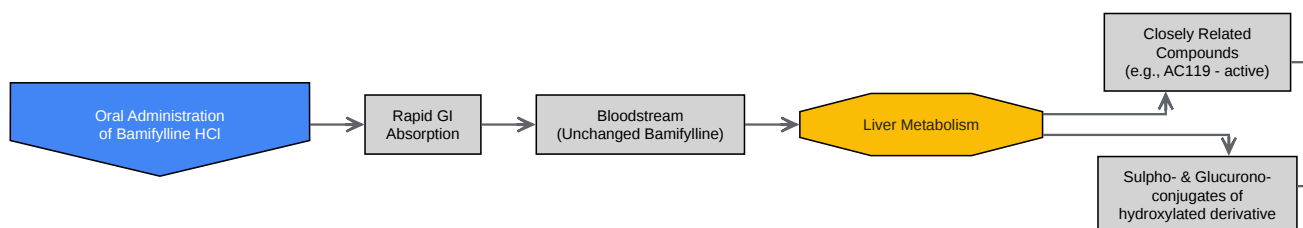
**Bamifylline hydrochloride** exhibits distinct pharmacokinetic properties compared to theophylline.[3] It is well-absorbed after oral administration.[1]

### Pharmacokinetic Parameters

Parameter	Value	Comparison with
Time to Peak Plasma Level	1-2 hours[4]	More rapid[3][8]
Plasma Half-life	1.5 - 2.0 hours[3][8]	Shorter (Theophylline)
Distribution Volume	3 to 10 times larger[3][8]	Larger
Elimination Half-life	17.5 hours[4]	-

Note: The shorter plasma half-life of the parent compound is contrasted by a longer final elimination half-life, likely due to the contribution of active metabolites.

Bamifylline is metabolized in the liver into several closely related compounds, including an active metabolite known as AC119, and is also converted into inactive derivatives.[3][8][9] These metabolites are rapidly and extensively excreted through both the kidneys and the liver.[3][8] Notably, only the unchanged parent compound is excreted in the urine after oral administration of a radiolabeled parent compound.[3][8] The active metabolites are believed to contribute to the overall therapeutic effect of the drug.[1]

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Metabolic pathway of bamifylline.

Quantitative Pharmacological Data

In vitro studies on actively sensitized guinea-pig lungs have demonstrated the anti-anaphylactic activity of bamifylline. It reduces the immunological re reacting substance of anaphylaxis (SRS-A) in a dose-dependent manner.[3][10]

Mediator	Bamifylline Potency vs. Theophylline (at 1 x 10 <sup>-3</sup> M)
Histamine Release Inhibition	2.7 times more potent[3][10]
TXB2 Production Inhibition	1.6 times more potent[3][10]
SRS-A Production Inhibition	1.5 times more potent[3][10]

Experimental Protocols: Analytical Methodologies

A variety of analytical methods have been developed for the determination of bamifylline in bulk drugs, pharmaceutical formulations, and biological flu and high-performance thin-layer chromatography (HPTLC) are among the most commonly employed techniques.[3][11][12]

Representative RP-HPLC Method for Bamifylline Hydrochloride in Tablets

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of bamifylline hyc

Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent Technologies-1260 series with G1311C quaternar
Column	Eclipse XDB C18 (4.6 mm i.d. X 250 mm, 5 µm particle s
Mobile Phase	Methanol and Acetonitrile (90:10 v/v)[12]
Flow Rate	1 mL/min[12]
Detection Wavelength	263 nm[12]
Concentration Range	2-10 µg/mL[12]

Method Validation Parameters

Parameter	Result
Linearity (r²)	0.9996[12]
Limit of Detection (LOD)	0.4825 µg/mL[12]
Limit of Quantitation (LOQ)	1.4621 µg/mL[12]
Recovery	99.6 - 99.8 %[12]
Assay Percentage	99.4 % w/w[12]

```
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Workflow for RP-HPLC analysis.

**Bamifylline hydrochloride** is a valuable therapeutic agent for respiratory diseases, distinguished by its dual mechanism of action that combines adenylylation and inhibition. Its pharmacokinetic profile, characterized by rapid absorption and the presence of active metabolites, contributes to its clinical efficacy. The HPLC, ensures accurate quantification for quality control and pharmacokinetic studies. Further research into the specific roles and potencies of its various metabolites will enhance our understanding of its overall pharmacological activity.

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